

# Understanding the chemical structure and properties of Neflamapimod

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# An In-Depth Technical Guide to Neflamapimod: A p38 MAPKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Neflamapimod**, formerly known as VX-745, is a potent and selective, orally bioavailable small molecule inhibitor of the p38 mitogen-activated protein kinase alpha (MAPKα).[1][2] Developed initially by Vertex Pharmaceuticals for inflammatory diseases such as rheumatoid arthritis, it has since been repurposed and is under investigation by EIP Pharma for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and Dementia with Lewy Bodies.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Neflamapimod**.

## **Chemical Structure and Properties**

**Neflamapimod** is a member of the pyrimidopyridazine class of compounds.[5] Its chemical identity and key physicochemical properties are summarized in the tables below.

#### **Table 1: Chemical Identifiers for Neflamapimod**



Identifier	Value
IUPAC Name	5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one
SMILES String	c1cc(c(c(c1)Cl)- c2c3ccc(nn3cnc2=O)Sc4ccc(cc4F)F)Cl[6]
CAS Number	209410-46-8
Molecular Formula	C19H9Cl2F2N3OS[6]
Synonyms	VX-745, VD-31,745[7]

#### **Table 2: Physicochemical Properties of Neflamapimod**

Property	Value	Source
Molecular Weight	436.26 g/mol	[6]
logP	5.17	ALOGPS (Predicted)[7]
4.89	Chemaxon (Predicted)[7]	
Aqueous Solubility	0.000559 mg/mL (Predicted)	ALOGPS[7]
Insoluble	[1]	
pKa (Strongest Basic)	-5.9 (Predicted)	Chemaxon[7]

#### **Mechanism of Action**

**Neflamapimod** is an ATP-competitive inhibitor of p38 MAPK $\alpha$ , a serine/threonine kinase that plays a central role in cellular responses to stress and inflammation. The p38 MAPK signaling pathway is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ).[1] By inhibiting p38 MAPK $\alpha$ ,

**Neflamapimod** effectively suppresses the downstream signaling cascade that leads to the production of these inflammatory mediators.[1]

## Binding to p38 MAPKα

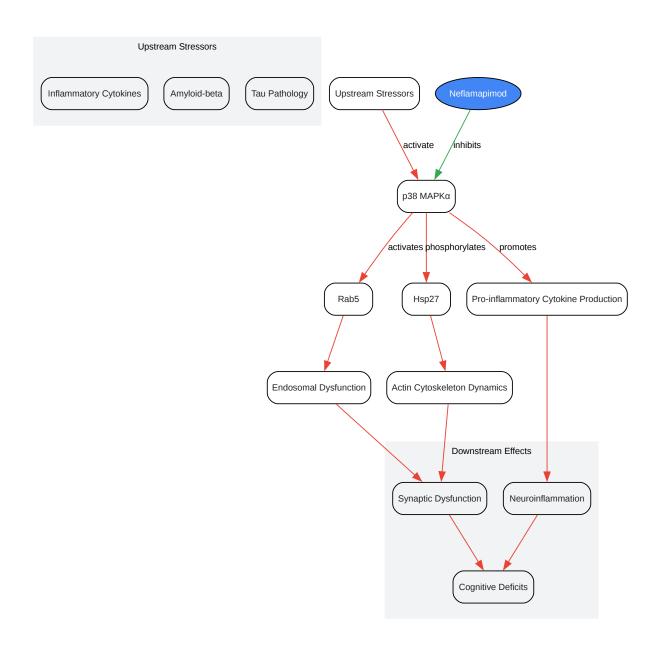


While a co-crystal structure of **Neflamapimod** with p38 MAPKα is not publicly available, the binding mode can be inferred from the crystal structure of a closely related analog. The 2,6-dichlorophenyl group is situated in a hydrophobic pocket, with the chlorine atoms making favorable van der Waals interactions with residues such as V30, L108, A157, and L167. The phenyl ring itself interacts with backbone atoms of G110, A111, and D112.[1]

## **Downstream Signaling Pathways**

The inhibition of p38 MAPKα by **Neflamapimod** has been shown to modulate several downstream signaling pathways implicated in neurodegenerative diseases.





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Neflamapimod's Mechanism of Action

## **Pharmacological Properties**



The pharmacological profile of **Neflamapimod** has been characterized through a series of in vitro and in vivo studies, as well as clinical trials.

Table 3: In Vitro Inhibitory Activity of Neflamapimod

Assay	Target/Cell Line	IC <sub>50</sub> (nM)
Kinase Assay	ρ38 ΜΑΡΚα	10[8]
Kinase Assay	р38 МАРКВ	220[8]
Cellular Assay	Human PBMCs (IL-1β production)	56[8]
Cellular Assay	Human PBMCs (TNF-α production)	52[8]

**Table 4: Pharmacokinetic and Pharmacodynamic** 

**Properties of Neflamapimod** 

Parameter	Value	Species
Bioavailability	Orally active	Human
Blood-Brain Barrier Penetration	Yes	Human
CSF to Unbound Plasma Ratio	~1.2	Human[4]
Effect on CSF Biomarkers	Reduction in p-tau and T-tau	Human[5][9]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize **Neflamapimod**.

# In Vitro Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

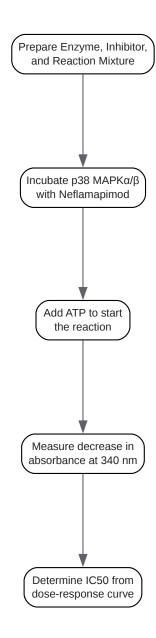
This assay determines the 50% inhibitory concentration (IC<sub>50</sub>) of **Neflamapimod** against p38 MAPK $\alpha$  and p38 MAPK $\beta$ .



#### Methodology:

- Enzyme and Inhibitor Preparation: A fixed concentration of recombinant p38 MAPKα or p38 MAPKβ (e.g., 15 nM) is incubated with varying concentrations of Neflamapimod (dissolved in DMSO) for 10 minutes at 30°C.
- Reaction Mixture: The reaction is carried out in a buffer (e.g., 0.1 M HEPES, pH 7.5)
  containing 10% glycerol, 10 mM MgCl<sub>2</sub>, 2.5 mM phosphoenolpyruvate, 200 μM NADH, 150
  μg/mL pyruvate kinase, 50 μg/mL lactate dehydrogenase, and 200 μM of a substrate peptide
  (e.g., EGF receptor peptide).
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 100  $\mu$ M for p38 $\alpha$  and 70  $\mu$ M for p38 $\beta$ ).
- Data Acquisition: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Data Analysis: The IC<sub>50</sub> value is calculated from the dose-response curve of the inhibitor concentration versus the reaction rate.[8]





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Kinase Inhibition Assay Workflow

### Cellular Assay for Inhibition of TNF-α Production





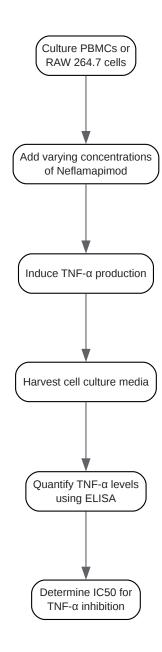


This assay assesses the ability of **Neflamapimod** to inhibit the production of the proinflammatory cytokine TNF- $\alpha$  in a cellular context.

#### Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media.
- Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of Neflamapimod for a specified period.
- Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
- Sample Collection: After a set incubation period, the cell culture supernatant is collected.
- Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The IC<sub>50</sub> for TNF-α inhibition is determined by plotting the Neflamapimod concentration against the percentage of TNF-α inhibition relative to the stimulated control.
   [10]





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Cellular TNF-α Inhibition Assay

### Conclusion



**Neflamapimod** is a well-characterized, potent, and selective inhibitor of p38 MAPK $\alpha$  with the potential to treat a range of neuroinflammatory and neurodegenerative disorders. Its ability to penetrate the blood-brain barrier and modulate key signaling pathways involved in synaptic dysfunction and inflammation makes it a promising therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound.

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